BI-78D3

Descripción general

Descripción

BI-78D3 es un inhibidor selectivo y competitivo de la cinasa N-terminal de c-Jun (JNK). Es conocido por su capacidad de inhibir la interacción entre JNK y su socio de unión, la proteína 1 que interactúa con JNK (JIP1). Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología y la medicina, debido a su papel en la modulación de las vías de señalización de JNK .

Aplicaciones Científicas De Investigación

BI-78D3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto de herramienta para estudiar las vías de señalización de JNK y desarrollar nuevos inhibidores de JNK.

Biología: Se emplea en estudios celulares para investigar el papel de JNK en la supervivencia celular, la proliferación y la apoptosis.

Medicina: Se exploran sus posibles efectos terapéuticos en enfermedades como la diabetes, el cáncer y los trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a vías relacionadas con JNK

Mecanismo De Acción

BI-78D3 funciona como un inhibidor competitivo de sustrato de JNK. Se une al sitio de unión de la proteína 1 que interactúa con JNK (JIP1) en JNK, evitando la interacción entre JNK y JIP1. Esta inhibición bloquea la fosforilación de los sustratos de JNK, modulando así las vías de señalización de JNK. El compuesto ha mostrado una alta selectividad para JNK sobre otras quinasas, convirtiéndolo en una herramienta valiosa para estudiar los procesos biológicos relacionados con JNK .

Compuestos similares:

SP600125: Otro inhibidor de JNK, pero se dirige al sitio de unión de ATP de JNK, a diferencia de this compound que se dirige al sitio de unión de JIP1.

AS601245: Un inhibidor de JNK con una estructura química y un mecanismo de acción diferentes en comparación con this compound.

CC-401: Un inhibidor de JNK que se ha estudiado por sus posibles efectos terapéuticos en diversas enfermedades

Unicidad de this compound: this compound es único debido a su inhibición selectiva de la interacción JNK-JIP1, lo que proporciona un mecanismo de acción distinto en comparación con otros inhibidores de JNK. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico .

Análisis Bioquímico

Biochemical Properties

BI-78D3 inhibits JNK by competing for binding with JNK-interacting protein 1 (JIP1), a scaffolding protein . This interaction is crucial for positioning JNK next to its target protein . The compound prevents JNK substrate phosphorylation .

Cellular Effects

In cellular contexts, this compound has been shown to block JNK-dependent cellular damage . For instance, it can restore insulin sensitivity in a mouse model of type II diabetes .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the binding of JNK to JIP1 . This prevents the phosphorylation of JNK substrates, thereby inhibiting the downstream effects of JNK activation .

Dosage Effects in Animal Models

In a mouse model of type II diabetes, this compound was shown to restore insulin sensitivity when administered at a dose of 25 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

Given its role as a JNK inhibitor, it likely impacts pathways involving JNK, such as the MAPK signaling pathway .

Subcellular Localization

As a JNK inhibitor, it is likely to be found in the same subcellular locations as JNK, which is known to be present in the nucleus and cytoplasm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: BI-78D3 puede sintetizarse mediante un proceso de varios pasos que implica la formación de intermedios clave. La síntesis normalmente comienza con la preparación de 4-(2,3-dihidro-1,4-benzodioxin-6-il)-2,4-dihidro-5-[(5-nitro-2-tiazolyl)tio]-3H-1,2,4-triazol-3-ona. Esto implica la reacción de 2,3-dihidro-1,4-benzodioxina con tiosemicarbazida, seguida de pasos de ciclación y nitración .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción como la temperatura, la presión y los sistemas de solventes para asegurar un alto rendimiento y pureza. El producto final se purifica típicamente utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: BI-78D3 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en el compuesto, lo que lleva a la formación de derivados de amina.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el anillo de tiazol, para formar nuevos análogos con propiedades potencialmente mejoradas

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus actividades biológicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

SP600125: Another JNK inhibitor, but it targets the ATP-binding site of JNK, unlike BI-78D3 which targets the JIP1 binding site.

AS601245: A JNK inhibitor with a different chemical structure and mechanism of action compared to this compound.

CC-401: A JNK inhibitor that has been studied for its potential therapeutic effects in various diseases

Uniqueness of this compound: this compound is unique due to its selective inhibition of the JNK-JIP1 interaction, which provides a distinct mechanism of action compared to other JNK inhibitors. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Propiedades

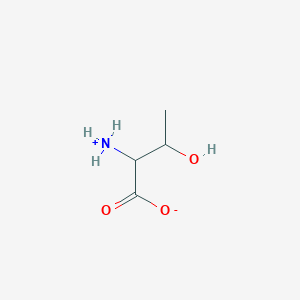

IUPAC Name |

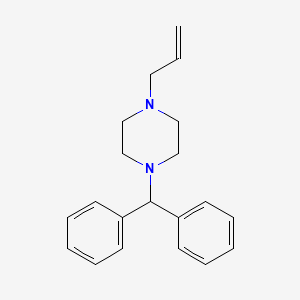

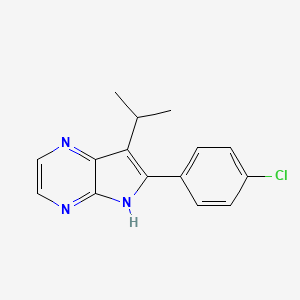

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372629 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883065-90-5 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.